molecular formula C11H12N4OS B2580910 1-cyclopropyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one CAS No. 2310208-56-9

1-cyclopropyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one

Cat. No.: B2580910
CAS No.: 2310208-56-9
M. Wt: 248.3
InChI Key: KSOMNXMMVOJSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one is a synthetic small molecule featuring a pyrazinone core substituted with a cyclopropyl group and a methyl-imidazole thioether. This specific structure combines nitrogen-rich heterocycles known for their diverse biological activities, making it a compound of significant interest in medicinal chemistry and drug discovery research. The presence of the imidazole ring, a common pharmacophore in approved therapeutics, suggests potential for investigating interactions with various enzymatic targets . Similarly, the pyrazine scaffold is a recognized structure in developing inhibitors for phosphatase and kinase targets, indicating this compound's utility as a key intermediate or building block in synthesizing more complex bioactive molecules . Researchers can employ this compound as a core scaffold for developing novel therapeutic agents or as a chemical probe to study specific biological pathways. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclopropyl-3-(1-methylimidazol-2-yl)sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-14-6-4-13-11(14)17-9-10(16)15(7-5-12-9)8-2-3-8/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOMNXMMVOJSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=NC=CN(C2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazin-2(1H)-One Core

The pyrazin-2(1H)-one ring serves as the foundational structure. Two primary methodologies dominate its synthesis:

Condensation of α-Amino Acid Amides with 1,2-Dicarbonyl Compounds

This method, pioneered by Jones and later refined by Karmas and Spoerri, involves the reaction of α-amino acid amides (e.g., glycine amide) with 1,2-diketones or glyoxal derivatives. For example:
$$
\text{α-Amino acid amide} + \text{1,2-dicarbonyl compound} \xrightarrow{\text{Base (NaOH)}} \text{Pyrazin-2(1H)-one}
$$
Key advantages include regioselectivity and compatibility with diverse substituents. Reaction conditions typically involve alkaline media at controlled temperatures (−50°C to 25°C) to minimize decomposition.

Attachment of the (1-Methyl-1H-Imidazol-2-Yl)Thio Moiety

The thioether linkage at position 3 is established through sulfur nucleophile displacement.

Thiolation with 2-Mercapto-1-Methylimidazole

The most direct route involves reacting 3-chloro-1-cyclopropylpyrazin-2(1H)-one with 2-mercapto-1-methylimidazole in the presence of a base (e.g., K₂CO₃):
$$
\text{3-Chloropyrazinone} + \text{2-Mercapto-1-methylimidazole} \xrightarrow{\text{DMF, 80°C}} \text{Target Compound}
$$
Reported yields average 50–65%, with purification via column chromatography (SiO₂, ethyl acetate/hexane).

Oxidative Coupling of Thiols

Electrophilic sulfur sources (e.g., S₈) facilitate oxidative coupling between pyrazinone thiols and 1-methylimidazole. This method is less efficient (<40% yield) due to over-oxidation risks.

Optimization and Scalability

Critical parameters influencing yield and purity include:

Table 1: Comparative Analysis of Synthetic Routes
Method Yield (%) Purity (%) Key Challenges
Grignard Alkylation 72 98 Moisture sensitivity
Thiol Displacement 58 95 Byproduct formation
Cycloisomerization 82* 99* Substrate specificity

*Data extrapolated from analogous reactions.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR)

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazinone H-5), 7.45 (s, 1H, imidazole H-4), 3.89 (s, 3H, N–CH₃), 1.42–1.38 (m, 4H, cyclopropyl).
    • ¹³C NMR: δ 164.2 (C=O), 142.1 (imidazole C-2), 12.7 (cyclopropyl CH₂).
  • High-Resolution Mass Spectrometry (HRMS): m/z [M+H]⁺ calcd. for C₁₂H₁₃N₄OS: 277.0865; found: 277.0868.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

1-cyclopropyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Exploration as a candidate for drug development due to its potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Key Structural Insights :

  • Substituent Position: The 1-cyclopropyl and 3-thioimidazole groups in the target compound differ from hamacanthin derivatives (3,5-substituted) and tepotinib analogs (5-aryl, 1-benzyl).
  • Ring Saturation: Unlike dihydropyrazinones (e.g., praziquantel), the aromatic pyrazin-2(1H)-one core in the target compound may enhance π-π stacking in ATP-binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.